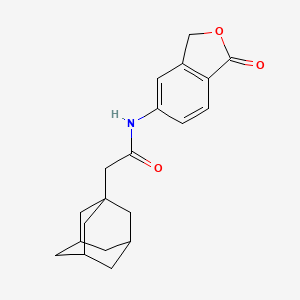![molecular formula C21H24N2O2 B4193076 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that is used in scientific research for its potential therapeutic benefits. This compound is also known as MP-10 and has been studied for its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin signaling pathways. This compound has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and addiction. It has also been shown to decrease the activity of serotonin neurons in the dorsal raphe nucleus, which is a brain region involved in mood regulation.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and addiction. It has also been shown to decrease the activity of serotonin neurons in the dorsal raphe nucleus, which is a brain region involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its potential therapeutic benefits. This compound has been shown to have an effect on the central nervous system, specifically on dopamine and serotonin signaling pathways. It has been suggested that this compound may be useful in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on the central nervous system. Another direction is to study the potential therapeutic benefits of this compound in humans, in order to determine its efficacy and safety as a treatment for addiction, depression, and anxiety. Additionally, research could be done to develop new compounds that are based on the structure of 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, in order to improve their therapeutic potential.
Aplicaciones Científicas De Investigación
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been studied for its potential therapeutic benefits in a variety of areas, including addiction, depression, and anxiety. This compound has been shown to have an effect on the central nervous system, specifically on dopamine and serotonin signaling pathways. It has been suggested that this compound may be useful in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
4-methyl-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-3-5-16(23)2/h6-13,16H,3-5,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXUANQJISHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(9H-carbazol-9-yl)-3-[(2-phenoxyethyl)amino]-2-propanol hydrochloride](/img/structure/B4192995.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4193025.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)
![3-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4193045.png)

![N-(3-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193054.png)
acetate](/img/structure/B4193058.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide](/img/structure/B4193083.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)
![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)


![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)